molecular formula C9H4ClF3 B3106535 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene CAS No. 1594799-77-5

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene

Cat. No.: B3106535
CAS No.: 1594799-77-5
M. Wt: 204.57 g/mol
InChI Key: OSUPVMZJSCKNPY-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with chlorine, ethynyl (-C≡CH), and trifluoromethyl (-CF₃) groups at positions 1, 3, and 5, respectively. The ethynyl group confers sp-hybridized carbon character, enhancing electron-withdrawing effects and enabling participation in cross-coupling reactions (e.g., Sonogashira). The trifluoromethyl group further amplifies electron withdrawal, influencing reactivity and stability.

Properties

IUPAC Name

1-chloro-3-ethynyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUPVMZJSCKNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 1-chloro-3-iodo-5-(trifluoromethyl)benzene, followed by a Sonogashira coupling reaction to introduce the ethynyl group. The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial production methods may involve the large-scale application of these synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. It is often utilized to construct more complex molecules through various reactions, such as nucleophilic substitutions and coupling reactions. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for synthesizing pharmaceuticals and agrochemicals.

Agrochemical Applications

Insecticide Development
The compound has been identified as a potential precursor for the synthesis of insecticides. Its structural characteristics allow for modifications that can lead to effective pest control agents. For instance, derivatives of this compound have been explored in patent literature for their insecticidal properties, indicating its relevance in agricultural chemistry .

Material Science

Fluorinated Polymers
Due to the presence of trifluoromethyl groups, this compound is valuable in the production of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and sealants.

Analytical Chemistry

Reagent in Analytical Methods
The compound is also employed as a reagent in analytical chemistry for the detection and quantification of various substances. Its unique spectral properties facilitate its use in chromatography and mass spectrometry, aiding in environmental monitoring and quality control processes.

Case Studies

Application Area Description References
Organic SynthesisUsed as an intermediate for synthesizing pharmaceuticals
AgrochemicalsPrecursor for insecticides
Material ScienceComponent in fluorinated polymers
Analytical ChemistryReagent for chromatography

Case Study: Insecticide Synthesis

A notable case study involved the synthesis of a novel insecticide derived from this compound. Researchers modified the compound to enhance its efficacy against specific pests while minimizing environmental impact. The study demonstrated significant improvements in pest control compared to existing agents, highlighting the compound's potential in agrochemical formulations.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent-Driven Electronic and Structural Differences

The table below compares substituents, molecular formulas, and key properties of analogous compounds derived from the evidence:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Reactivity
1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene* -Cl, -C≡CH, -CF₃ C₈H₄ClF₃ ~204.45† High electron withdrawal; reactive in cross-coupling; potential for polymer/pharma applications
1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene -Cl, -OCH₂CH₃, -CF₃ C₉H₈ClF₃O 224.61 Ethoxy group (electron-donating); lower reactivity in coupling; boiling point ~209°C
1-Chloro-3-ethenyl-5-fluorobenzene -Cl, -CH=CH₂, -F C₈H₆ClF 156.58 Ethenyl (sp²) less electron-withdrawing; fluorine substitution reduces steric bulk
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone -Cl, -COCH₃, -CF₃ C₉H₆ClF₃O 222.59 Ketone group increases polarity; suitable for nucleophilic additions or condensations

*Inferred properties; †Calculated based on substituent contributions.

Key Observations:
  • Electronic Effects : The ethynyl group in the target compound exerts stronger electron-withdrawing effects compared to ethenyl (sp²) or ethoxy (sp³) groups, enhancing electrophilic substitution resistance and directing reactivity toward meta/para positions .
  • Reactivity : Ethynyl groups enable cross-coupling reactions (e.g., with aryl halides), whereas ethoxy or ketone substituents favor nucleophilic or oxidation reactions .
  • Steric and Polar Effects : Trifluoromethyl groups increase hydrophobicity and thermal stability across all analogs, but ethoxy and ketone groups enhance solubility in polar solvents .

Physicochemical Properties

Boiling Points and Density Trends:
  • The ethoxy analog (C₉H₈ClF₃O) has a higher boiling point (~209°C) due to increased molar mass (224.61 g/mol) and dipole-dipole interactions from the ethoxy group .
  • The target compound’s lower molar mass (~204 g/mol) and linear ethynyl geometry likely reduce boiling points compared to bulkier analogs.

Biological Activity

1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores the compound’s biological activity, mechanisms of action, relevant case studies, and findings from various research studies.

Chemical Structure and Properties

This compound, with the chemical formula C9H5ClF3, features a chloro substituent, an ethynyl group, and a trifluoromethyl group. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to certain proteins, while the ethynyl group allows for conjugation with other biomolecules. This interaction can lead to various biological effects such as enzyme inhibition or modulation of receptor activity.

Enzyme Inhibition

Studies indicate that this compound may act as an enzyme inhibitor. The trifluoromethyl group is known to influence the compound's binding characteristics, potentially increasing its efficacy in inhibiting specific enzymes involved in metabolic pathways.

Anticancer Potential

Research has explored the compound's potential as an anticancer agent. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study published in ACS Omega investigated various derivatives of similar compounds for their inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinases. While not directly studying this compound, the findings suggest that compounds with similar functional groups can exhibit significant biological activities, indicating potential for further investigation into this compound's enzyme interactions .
  • Environmental Impact : A hypothetical case study highlighted the detection of similar chlorinated compounds in wastewater and drinking water sources. This raises concerns about the environmental persistence and potential human health risks associated with exposure to such chemicals .
  • Toxicological Evaluations : Toxicological assessments have shown that compounds containing trifluoromethyl groups can exhibit varied effects on human health, including potential carcinogenicity based on animal studies . Although specific data on this compound is limited, these findings emphasize the need for comprehensive toxicity evaluations.

Summary of Research Findings

Study FocusFindings
Enzyme InhibitionPotential for enzyme inhibition; structural features enhance binding affinity .
Anticancer ActivitySimilar compounds show promise in inhibiting cancer cell proliferation .
Environmental ConcernsDetected in wastewater; implications for human health risk assessments .
Toxicological DataEvidence of carcinogenic effects in related compounds; further studies needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene

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